molecular formula C11H8BrClN2OS B2477347 N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide CAS No. 446858-96-4

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide

Cat. No.: B2477347
CAS No.: 446858-96-4
M. Wt: 331.61
InChI Key: WRQKOPPXXLHJMR-UHFFFAOYSA-N
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Description

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves the reaction of 3-bromobenzaldehyde with thiourea to form the thiazole ring. This intermediate is then reacted with chloroacetyl chloride to introduce the chloroacetamide group . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would also be essential to maintain the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2OS/c12-8-3-1-2-7(4-8)9-6-17-11(14-9)15-10(16)5-13/h1-4,6H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQKOPPXXLHJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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